molecular formula C9H10N2O5 B1583954 3-Nitro-d-tyrosine CAS No. 32988-39-9

3-Nitro-d-tyrosine

Cat. No.: B1583954
CAS No.: 32988-39-9
M. Wt: 226.19 g/mol
InChI Key: FBTSQILOGYXGMD-ZCFIWIBFSA-N
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Mechanism of Action

Target of Action

The primary target of 3-Nitro-d-tyrosine is the enzyme Glutathione reductase, which is found in mitochondria . This enzyme plays a crucial role in maintaining the balance of oxidation and reduction reactions in the body.

Mode of Action

It is known that the nitration of tyrosine residues in proteins, such as glutathione reductase, can lead to profound structural and functional changes .

Biochemical Pathways

The nitration of tyrosine residues to this compound represents an oxidative post-translational modification that disrupts nitric oxide signaling and skews metabolism towards pro-oxidant processes . This process involves the formation of tyrosyl radicals, which can either dimerize to yield 3,3’-dityrosine or combine with nitrogen dioxide radical to form this compound .

Pharmacokinetics

It is known that free nitrotyrosine undergoes metabolism to form 3-nitro-4-hydroxyphenylacetic acid (nhpa) which is excreted in the urine .

Result of Action

The molecular and cellular effects of this compound’s action are diverse and depend on the specific proteins that are nitrated. For example, nitration of tyrosine residues in proteins can lead to alterations in signaling pathways, impaired function, toxicity, and lipid peroxidation . Nitrotyrosine has also been linked to degeneration of dopamine neurons .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the extent of tyrosine nitration can vary considerably depending upon the physicochemical properties of the nitrating agent used . Furthermore, the presence of reactive oxygen and nitrogen species in the environment can lead to the formation of this compound .

Safety and Hazards

3-Nitro-d-tyrosine should be handled with care to avoid contact with skin and eyes . It is recommended to wear impervious gloves and safety glasses, and to ensure adequate ventilation . Dust formation should be avoided .

Future Directions

Research shows that nitrotyrosine levels can be reduced by N-acetyl cysteine, which is a precursor to glutathione, one of the body’s primary endogenous antioxidants . Nitrotyrosine levels have been linked to cerebral ischemia and edema, for which N-acetyl cysteine has also been proven as a potential treatment . Future research could focus on the development of VEGFR dual-target inhibitors, including rational target combinations, drug discovery strategies, structure–activity relationships .

Biochemical Analysis

Biochemical Properties

3-Nitro-d-tyrosine plays a significant role in biochemical reactions, particularly in the context of oxidative and nitrosative stress. It interacts with several enzymes, proteins, and other biomolecules. For instance, it can modify proteins through nitration, affecting their structure and function. Enzymes such as superoxide dismutase and catalase are known to interact with this compound, leading to enzyme inactivation . This modification can alter the enzyme’s catalytic activity and stability, impacting various biochemical pathways.

Cellular Effects

This compound influences various cellular processes and functions. It can affect cell signaling pathways, gene expression, and cellular metabolism. For example, the nitration of tyrosine residues in proteins can disrupt normal cell signaling, leading to altered cellular responses. In addition, this compound has been shown to impact mitochondrial function, leading to changes in cellular energy metabolism . This compound can also induce oxidative stress, contributing to cellular damage and apoptosis.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules through nitration. This process can lead to the formation of nitrotyrosine residues in proteins, altering their function and stability. This compound can inhibit or activate enzymes by modifying their active sites, leading to changes in their catalytic activity . Additionally, this compound can influence gene expression by affecting transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under physiological conditions but can degrade under certain conditions, such as exposure to light or extreme pH . Long-term studies have shown that this compound can have lasting effects on cellular function, including sustained oxidative stress and altered metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it can act as a signaling molecule, modulating various cellular processes. At high doses, this compound can induce toxic effects, including oxidative damage, inflammation, and cell death . Threshold effects have been observed, where a certain concentration of this compound is required to elicit a biological response.

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to oxidative stress and inflammation. It interacts with enzymes such as nitric oxide synthase and peroxidases, influencing the production of reactive nitrogen species . This compound can also affect metabolic flux by altering the activity of key metabolic enzymes, leading to changes in metabolite levels.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, influencing its localization and accumulation . For example, this compound can bind to albumin in the bloodstream, facilitating its transport to different tissues. Its distribution can also be affected by factors such as tissue permeability and blood flow.

Subcellular Localization

The subcellular localization of this compound can influence its activity and function. This compound can be targeted to specific cellular compartments, such as mitochondria or the nucleus, through post-translational modifications or targeting signals . In mitochondria, this compound can affect mitochondrial function and energy production. In the nucleus, it can influence gene expression by interacting with transcription factors and other regulatory proteins.

Properties

IUPAC Name

(2R)-2-amino-3-(4-hydroxy-3-nitrophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O5/c10-6(9(13)14)3-5-1-2-8(12)7(4-5)11(15)16/h1-2,4,6,12H,3,10H2,(H,13,14)/t6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBTSQILOGYXGMD-ZCFIWIBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CC(C(=O)O)N)[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1C[C@H](C(=O)O)N)[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70353959
Record name 3-nitro-d-tyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70353959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32988-39-9
Record name 3-Nitro-D-tyrosine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=32988-39-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-nitro-d-tyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70353959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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